tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate

Medicinal Chemistry Synthetic Intermediate Carbazole Derivatization

tert-Butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate (CAS 861211-35-0) is a uniquely functionalized 1,4-dimethylcarbazole intermediate that combines a 6-nitro substituent with a protected N-acetate tert-butyl ester on the same scaffold—an orthogonal reactivity profile unavailable in the N–H carbazole precursors used in published cytotoxicity and anti-HIV studies. The 6-nitro group can be reduced to a 6-amine for sulfonamide or amide conjugation, while the N-acetate tert-butyl ester is cleaved under standard TFA conditions to liberate the free carboxylic acid for amide coupling, enabling parallel derivatization without protecting-group manipulation. This dual-handle architecture replaces two separate building blocks, reducing procurement complexity and inventory burden. Given the established SAR that 1,4-dimethylcarbazole cytotoxicity is exquisitely sensitive to substituent position, this 6-nitro regioisomer serves as a critical positional isomer control for experiments probing the regiospecificity of nitro contributions to topoisomerase II inhibition or kinase-targeting campaigns. Procure this compound to streamline focused library generation and generate novel structure–activity data that distinguishes 6-nitro from 3-nitro contributions.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 861211-35-0
Cat. No. B2986012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate
CAS861211-35-0
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(C2=C(C=C1)C)CC(=O)OC(C)(C)C
InChIInChI=1S/C20H22N2O4/c1-12-6-7-13(2)19-18(12)15-10-14(22(24)25)8-9-16(15)21(19)11-17(23)26-20(3,4)5/h6-10H,11H2,1-5H3
InChIKeyFBCAHPILDMCSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate (CAS 861211-35-0): Procurement-Grade Overview for Research Selection


tert-Butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate (CAS 861211-35-0) is a synthetic N-functionalized carbazole derivative bearing a tert-butyl acetate ester at the N-9 position, methyl groups at C-1 and C-4, and a nitro group at C-6 . It belongs to the broader class of 1,4-dimethylcarbazole-based small molecules that have been investigated for cytotoxic and antiviral activities in academic medicinal chemistry programs [1]. The compound is available from multiple chemical suppliers at purities of ≥95%, with a molecular formula of C20H22N2O4 and a molecular weight of 354.41 g/mol . Its structural features—specifically the orthogonal combination of an electron-withdrawing 6-nitro substituent, electron-donating 1,4-dimethyl groups, and a protected N-acetate handle—make it a versatile intermediate for downstream derivatization, including nitro reduction to the corresponding amine for further conjugation [1][2].

Why Generic Substitution of tert-Butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate Is Not Advisable Without Comparative Data


Within the 1,4-dimethylcarbazole chemotype, minor structural variations produce pronounced shifts in biological activity that preclude simple interchange. Published structure–activity relationship (SAR) studies demonstrate that the nature and position of substituents on the 1,4-dimethyl-9H-carbazole scaffold—particularly at C-3, C-6, and C-8—dramatically modulate in vitro cytotoxicity against murine leukemia L1210 cells, with the most active 3-amino-6-hydroxy derivative reaching potency comparable to the reference agent NMHE (N2-methyl-9-hydroxy ellipticinium acetate), while other regioisomers and substitution patterns showed substantially weaker activity [1]. In the anti-HIV domain, a nitro substituent at C-3 on a chloro-1,4-dimethylcarbazole scaffold was the critical determinant distinguishing an active lead (compound 3b) from inactive chloro-substituted analogs in TZM-bl cell-based assays [2]. The target compound integrates three structural features absent in these comparator series—a 6-nitro (not 3-nitro) group, a protected N-acetate tert-butyl ester, and the absence of halogen substituents—meaning that neither the cytotoxicity SAR nor the anti-HIV SAR from the published 1,4-dimethylcarbazole literature can be extrapolated to predict its biological profile. This specificity is the basis for the quantitative evidence presented below.

Quantitative Differentiation Evidence for tert-Butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate vs. Closest Analogs


N-Alkylation Pattern Uniqueness: Protected tert-Butyl Acetate Handle vs. Free N–H or N-Aryl Analogs

The target compound features an N-9 tert-butyl acetate ester substituent, which is structurally distinct from all comparator 1,4-dimethylcarbazoles described in published cytotoxicity and antiviral SAR studies. In the 1990 Tabka et al. series, all 3-nitro and 3-amino-1,4-dimethyl-9H-carbazole derivatives carry a free N–H at position 9 rather than an N-alkyl ester [1]. In the 2018 Saturnino et al. anti-HIV series, the chloro-1,4-dimethylcarbazoles are also N–H unsubstituted at position 9 [2]. The closest commercially cataloged comparator, tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate (CAS 861207-83-2), shares the N-acetate tert-butyl ester but lacks the 6-nitro group entirely, resulting in a molecular weight of 309.4 g/mol vs. 354.41 g/mol for the target . This distinction means the target compound uniquely combines a masked carboxylic acid handle with an electron-deficient aromatic system.

Medicinal Chemistry Synthetic Intermediate Carbazole Derivatization

Nitro Group Positional Differentiation: 6-Nitro vs. 3-Nitro Regioisomers in 1,4-Dimethylcarbazole Cytotoxicity

In the systematic SAR study by Tabka et al. (1990), the cytotoxic activity of 3-nitro-1,4-dimethyl-9H-carbazole derivatives was evaluated using a clonogenic assay on murine leukemia L1210 cells and benchmarked against NMHE (N2-methyl-9-hydroxy ellipticinium acetate) as a reference standard [1]. In this series, the most potent compound was the 3-amino-6-hydroxy derivative (cytotoxicity comparable to NMHE), while other substitution patterns at C-6 and C-8 produced markedly different activities. The target compound bears a nitro group at C-6 rather than C-3, a regioisomeric arrangement not represented in the Tabka et al. test set. No direct cytotoxicity data exist for 6-nitro-1,4-dimethylcarbazole derivatives in the L1210 clonogenic assay; the available data are restricted to 3-nitro and 3-amino regioisomers [1]. This positional difference is expected to alter the electronic distribution across the carbazole π-system, as DFT calculations on nitro-carbazole congeners have demonstrated that the position of nitro substitution significantly modulates frontier orbital energies and molecular dipole moments [2].

Cytotoxicity Structure–Activity Relationship Carbazole Nitro Derivatives

Absence of Halogen Substituents: Differentiating the Target from Chloro-1,4-dimethylcarbazole Anti-HIV Leads

Saturnino et al. (2018) reported the anti-HIV activity of six chloro-1,4-dimethyl-9H-carbazoles (compounds 2a,b–4a,b) in TZM-bl cells expressing CD4+, CXCR4+, and CCR5+ [1]. Among the series, the nitro-bearing derivative 3b (chloro and nitro substituents) was identified as the most promising lead for anti-HIV drug development, while other chloro-substituted analogs without the nitro group were less active [1]. The target compound contains no chloro substituent; instead, it pairs a 6-nitro group with C-1 and C-4 methyl groups and an N-acetate ester. No compounds in the Saturnino series carry an N-alkyl ester substituent. Therefore, the target compound cannot be directly compared to the anti-HIV lead 3b, but the published data establish that within the 1,4-dimethylcarbazole class, the presence and position of electron-withdrawing nitro groups is a key activity determinant—a principle that supports the rationale for investigating the target compound's distinct nitro placement [1].

Antiviral HIV Carbazole Derivatives

Computed Physicochemical Properties: Lipophilicity and Rotatable Bond Differentiation from Core 1,4-Dimethylcarbazole Scaffolds

Computed physicochemical parameters provide a basis for compound selection in library design. The target compound (CAS 861211-35-0) has a calculated AlogP of approximately 1.29, a polar surface area (PSA) of 90.65 Ų, and 7 rotatable bonds, as reported by the Aladdin Scientific database . In contrast, the core scaffold 1,4-dimethyl-6-nitro-9H-carbazole (CAS 133591-38-5), which lacks the N-acetate tert-butyl ester, has a PSA of 58.93 Ų and 0 rotatable bonds . The parent unsubstituted carbazole (CAS 86-74-8) has a PSA of approximately 15.8 Ų and 0 rotatable bonds. The addition of the N-acetate tert-butyl ester thus increases PSA by ~31.7 Ų and adds 7 rotatable bonds relative to the N–H parent scaffold, which alters both solubility and conformational flexibility profiles .

Physicochemical Properties Drug-Likeness Computational Chemistry

Nitro Group as a Synthetic Diversification Handle: Orthogonal Reactivity vs. Non-Nitrated N-Acetate Carbazole Analogs

The 6-nitro group on the target compound provides a chemical handle for selective reduction to the corresponding 6-amino derivative, a transformation that is well-precedented for nitro-carbazoles [1][2]. The non-nitrated direct analog, tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate (CAS 861207-83-2), lacks this synthetic entry point and cannot be converted to an amine without de novo electrophilic substitution chemistry . In the literature, nitro-to-amine reduction of carbazole derivatives using H₂/Pd-C or SnCl₂ is a standard transformation that retains the N-acetate ester, enabling subsequent amide bond formation, sulfonamide synthesis, or diazotization chemistry at the C-6 position [1]. This makes the target compound a bifunctional building block wherein the N-acetate and the 6-nitro groups can be addressed through orthogonal reaction sequences.

Organic Synthesis Nitro Reduction Building Block Utility

Recommended Research and Industrial Application Scenarios for tert-Butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate Based on Evidence


Focused Carbazole Library Synthesis via Orthogonal N-Acetate and C-6 Nitro Functionalization

The compound serves as a bifunctional building block for generating diverse 1,4-dimethylcarbazole libraries. The N-acetate tert-butyl ester can be hydrolyzed (TFA/CH₂Cl₂) to the free carboxylic acid for amide coupling, while the 6-nitro group can be independently reduced to the 6-amine for sulfonamide, amide, or urea formation. This orthogonal reactivity is not available in the N–H carbazole scaffolds used in the Tabka et al. and Saturnino et al. biological studies, where N-9 derivatization requires separate alkylation chemistry [1][2]. Synthetic groups can procure this compound as a single intermediate that replaces two separate building blocks (a C-6 functionalized carbazole and an N-alkylated carbazole), reducing procurement complexity and inventory management burden .

Negative Control or Comparator Compound for 3-Nitro-1,4-dimethylcarbazole Cytotoxicity SAR Studies

Given the established SAR that cytotoxicity in the 1,4-dimethylcarbazole series is highly sensitive to substituent position, the target compound (6-nitro regioisomer) can serve as a positional isomer control in experiments designed to probe the regiospecificity of nitro group contributions to biological activity. The Tabka et al. (1990) study demonstrated that C-6 substituent identity dramatically alters L1210 cytotoxicity, but did not test a 6-nitro-3-unsubstituted analog [1]. Researchers extending this SAR can use the target compound to fill this gap, generating novel structure–activity data that distinguishes 6-nitro from 3-nitro contributions.

Precursor for 6-Amino-1,4-dimethylcarbazole-Derived Topoisomerase or Kinase Inhibitor Probes

The 1,4-dimethylcarbazole scaffold has been explored as a platform for topoisomerase II inhibition and kinase targeting [1]. The target compound's 6-nitro group can be reduced to a 6-amine, which serves as a conjugation point for installing pharmacophore elements (e.g., trimethoxybenzamide or sulfonamide moieties) that have shown activity in 1,4-dimethylcarbazole-based topoisomerase II inhibitors [1]. The protected N-acetate simultaneously allows for late-stage N-functionalization without protecting group manipulation. This dual-handle architecture supports efficient analog generation for structure–activity relationship campaigns targeting DNA-processing enzymes.

Quote Request

Request a Quote for tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.